5-Bromo-2,4-dichloro-3-nitropyridine

CAS No.: 856850-68-5

Cat. No.: VC2943872

Molecular Formula: C5HBrCl2N2O2

Molecular Weight: 271.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856850-68-5 |

|---|---|

| Molecular Formula | C5HBrCl2N2O2 |

| Molecular Weight | 271.88 g/mol |

| IUPAC Name | 5-bromo-2,4-dichloro-3-nitropyridine |

| Standard InChI | InChI=1S/C5HBrCl2N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H |

| Standard InChI Key | SMJWSYDXAHYIKL-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Br |

| Canonical SMILES | C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Br |

Introduction

Chemical Identity and Structural Characteristics

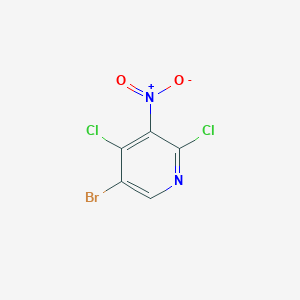

5-Bromo-2,4-dichloro-3-nitropyridine is a halogenated nitropyridine derivative characterized by a pyridine core with multiple functional groups. The compound contains a bromine atom at position 5, chlorine atoms at positions 2 and 4, and a nitro group at position 3, creating a highly functionalized aromatic heterocycle.

Basic Identification Parameters

The compound's key identification parameters are presented in Table 1, providing essential information for researchers and chemical manufacturers.

Table 1: Identification Parameters of 5-Bromo-2,4-dichloro-3-nitropyridine

| Parameter | Information |

|---|---|

| CAS Registry Number | 856850-68-5 |

| Molecular Formula | C₅HBrCl₂N₂O₂ |

| Molecular Weight | 271.88 g/mol |

| IUPAC Name | 5-bromo-2,4-dichloro-3-nitropyridine |

| InChI | InChI=1S/C5HBrCl2N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H |

| InChIKey | SMJWSYDXAHYIKL-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=N1)Cl)N+[O-])Cl)Br |

Structural Features

The structure of 5-Bromo-2,4-dichloro-3-nitropyridine features a pyridine ring with four substituents. The nitrogen atom in the pyridine ring contributes to the compound's basicity, while the nitro group at position 3 increases electron deficiency in the aromatic system. The halogen substituents (bromine at position 5 and chlorine atoms at positions 2 and 4) enhance the compound's reactivity toward nucleophilic aromatic substitution reactions, making it valuable for synthetic applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Bromo-2,4-dichloro-3-nitropyridine is essential for proper handling, storage, and utilization in laboratory and industrial settings.

Physical Properties

The compound appears as an off-white to yellow-brown solid at room temperature . Unlike some of its structural analogs that may be liquid at room temperature, 5-Bromo-2,4-dichloro-3-nitropyridine maintains a solid state due to its higher molecular weight and specific structural arrangement.

Chemical Stability and Reactivity

5-Bromo-2,4-dichloro-3-nitropyridine displays several key chemical characteristics that influence its behavior in reactions:

-

Electrophilicity: The electron-withdrawing effects of the nitro group and halogen substituents make the pyridine ring highly electrophilic at specific positions.

-

Reactivity: The compound is particularly reactive toward nucleophilic aromatic substitution reactions, especially at the positions bearing chlorine atoms.

-

Stability: The compound requires storage under inert atmosphere (such as nitrogen or argon) at 2-8°C to prevent degradation through oxidation or hydrolysis .

Spectroscopic Properties

Spectroscopic analysis provides valuable information for confirming the structure and purity of 5-Bromo-2,4-dichloro-3-nitropyridine. Common analytical techniques include:

-

NMR Spectroscopy: The ¹H-NMR spectrum typically shows a singlet for the single hydrogen atom at position 6 of the pyridine ring.

-

Mass Spectrometry: The mass spectrum shows characteristic isotope patterns due to the presence of bromine and chlorine atoms.

-

IR Spectroscopy: Shows characteristic bands for the nitro group and C-X stretching vibrations.

Synthesis and Preparation Methods

The synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine involves multiple reaction steps, requiring careful control of reaction conditions to achieve high yields and purity.

General Synthetic Approaches

The synthesis generally involves several key steps including halogenation and nitration reactions. The reaction sequence typically follows one of these routes:

-

Sequential Functionalization: Starting from pyridine or a simple pyridine derivative, followed by sequential introduction of halogen atoms and nitro groups.

-

Transformation of Pre-functionalized Pyridines: Starting from already halogenated or nitrated pyridines, followed by additional functionalization steps.

The reaction conditions for halogenation typically require controlled temperatures to avoid side reactions. For instance, maintaining low temperatures during bromination can enhance yield and selectivity.

Laboratory-Scale Synthesis

Based on synthetic methods described for similar compounds, a laboratory-scale synthesis might involve:

-

Chlorination of a suitable bromopyridine derivative using N-chlorosuccinimide or phosphorus oxychloride.

-

Nitration using concentrated nitric acid and sulfuric acid under controlled temperature conditions.

-

Purification through recrystallization or column chromatography.

Industrial Production Considerations

For larger-scale synthesis, several factors become critical:

-

Temperature Control: Precise temperature regulation to prevent runaway reactions and formation of undesired byproducts.

-

Safety Measures: Implementation of appropriate safety protocols due to the use of corrosive reagents and potential formation of toxic intermediates.

-

Purification: Development of efficient purification processes that minimize solvent usage and maximize product recovery.

Applications in Chemical Research and Industry

5-Bromo-2,4-dichloro-3-nitropyridine serves as a valuable building block in various fields due to its versatile reactivity profile.

Pharmaceutical Applications

The compound finds significant application in pharmaceutical research and development:

-

API Synthesis: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

-

Structure-Activity Relationship Studies: Employed in medicinal chemistry to create libraries of compounds for biological screening.

-

Drug Discovery: The reactive halogen sites allow for modification and development of potential therapeutic agents.

Agrochemical Applications

In agricultural chemistry, 5-Bromo-2,4-dichloro-3-nitropyridine serves as a precursor for the synthesis of various agrochemicals:

-

Pesticide Development: The compound's structure allows for the creation of targeted pesticide molecules.

-

Herbicide Research: Used in the development of novel herbicides with specific modes of action.

Materials Science

The compound also contributes to materials science research:

-

Polymer Science: Incorporated into specialized polymers to introduce specific properties.

-

Functional Materials: Used in the synthesis of materials with unique electronic or optical properties.

Comparative Analysis with Structurally Related Compounds

Comparing 5-Bromo-2,4-dichloro-3-nitropyridine with structurally related compounds provides valuable insights into structure-property relationships.

Comparison with Other Halogenated Nitropyridines

Table 2 presents a comparison of 5-Bromo-2,4-dichloro-3-nitropyridine with structurally related compounds.

Table 2: Comparison of 5-Bromo-2,4-dichloro-3-nitropyridine with Related Compounds

Structure-Reactivity Relationships

The positioning of functional groups significantly affects the reactivity patterns:

-

Nitro Group Effect: The presence of the nitro group at position 3 enhances the electrophilicity of adjacent carbon atoms, affecting reactivity toward nucleophiles.

-

Halogen Positioning: The position of halogen atoms (bromine and chlorine) determines the regioselectivity in nucleophilic substitution reactions.

-

Leaving Group Ability: Chlorine atoms typically serve as better leaving groups in nucleophilic aromatic substitution reactions compared to bromine.

Research Applications and Case Studies

Current research involving 5-Bromo-2,4-dichloro-3-nitropyridine highlights its utility across various scientific disciplines.

Synthetic Methodology Development

The compound serves as a model substrate for developing new synthetic methodologies:

-

Selective Functionalization: Research on selective substitution of specific halogen atoms.

-

Catalytic Methods: Investigation of transition metal-catalyzed transformations using this compound as a substrate.

-

Green Chemistry Approaches: Development of environmentally friendly methods for transforming halogenated heterocycles.

Pharmaceutical Research Applications

In pharmaceutical research, the compound has contributed to several areas:

-

Heterocyclic Building Blocks: Used as a key intermediate in the synthesis of complex heterocyclic systems with potential biological activity.

-

Scaffold Diversification: Employed in diversity-oriented synthesis to create libraries of compounds for biological screening.

Toxicological Considerations

Research on related compounds provides important context for understanding potential toxicological concerns:

A case study on 5-bromo-2-nitropyridine, a structurally related compound, reported methemoglobinemia and delayed encephalopathy after occupational exposure. The patient developed dizziness, fatigue, nausea, vomiting, chest distress, and coma, with subsequent MRI showing abnormal signals in the brain. This suggests that bromo-nitropyridine compounds can oxidize hemoglobin to methemoglobin, causing cellular and tissue damage . This indicates the importance of proper handling procedures for 5-Bromo-2,4-dichloro-3-nitropyridine as well.

Future Research Directions

The unique structure and reactivity of 5-Bromo-2,4-dichloro-3-nitropyridine open several promising avenues for future research.

Medicinal Chemistry

Future medicinal chemistry research might explore:

-

Structure Optimization: Systematic modification of the compound to develop bioactive molecules with improved pharmacological profiles.

-

Targeted Drug Delivery: Incorporation into drug delivery systems leveraging the compound's unique reactivity.

-

Fragment-Based Drug Discovery: Utilization as a fragment in fragment-based approaches to drug discovery.

Sustainable Chemistry

Emerging research directions in sustainable chemistry include:

-

Green Synthetic Methods: Development of more environmentally friendly synthetic routes that reduce waste and energy consumption.

-

Catalyst Design: Creation of specialized catalysts that enable selective transformations of the compound under mild conditions.

-

Flow Chemistry Applications: Implementation of continuous flow processes for safer and more efficient large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume